6,6'-Di-tert-butyl-[1,1'-binaphthalene]-2,2'-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6’-Di-tert-butyl-[1,1’-binaphthalene]-2,2’-diol is an organic compound known for its unique structural properties and applications in various fields of science and industry. This compound features two naphthalene rings connected by a single bond, with tert-butyl groups and hydroxyl groups attached to specific positions on the rings. Its structure imparts significant steric hindrance, making it an interesting subject for research in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Di-tert-butyl-[1,1’-binaphthalene]-2,2’-diol typically involves a multi-step process. One common method includes the Friedel-Crafts alkylation of 1,1’-binaphthalene-2,2’-diol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the tert-butyl groups at the desired positions on the naphthalene rings .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6,6’-Di-tert-butyl-[1,1’-binaphthalene]-2,2’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
6,6’-Di-tert-butyl-[1,1’-binaphthalene]-2,2’-diol has several applications in scientific research:
Chemistry: It is used as a ligand in asymmetric synthesis and catalysis due to its chiral properties.
Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism by which 6,6’-Di-tert-butyl-[1,1’-binaphthalene]-2,2’-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s steric hindrance and electronic properties play a crucial role in its reactivity and binding affinity. Pathways involved may include redox reactions and signal transduction processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,6’-Di-tert-butyl-2,2’-methylenedi-p-cresol: Known for its antioxidant properties.
3,3’-Di-tert-butyl-2,2’-dimethoxy-[1,1’-binaphthalene]-6,6’,7,7’-tetracarboxylic dianhydride: Used in the synthesis of polyimides.
Uniqueness
6,6’-Di-tert-butyl-[1,1’-binaphthalene]-2,2’-diol is unique due to its specific structural features, including the positioning of tert-butyl and hydroxyl groups, which impart significant steric hindrance and influence its reactivity and applications.
Eigenschaften
Molekularformel |
C28H30O2 |
---|---|
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
6-tert-butyl-1-(6-tert-butyl-2-hydroxynaphthalen-1-yl)naphthalen-2-ol |
InChI |
InChI=1S/C28H30O2/c1-27(2,3)19-9-11-21-17(15-19)7-13-23(29)25(21)26-22-12-10-20(28(4,5)6)16-18(22)8-14-24(26)30/h7-16,29-30H,1-6H3 |
InChI-Schlüssel |
LTXOHMOBZGIHBF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=C(C=C2)O)C3=C(C=CC4=C3C=CC(=C4)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.